4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine
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Overview
Description
4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine is a synthetic organic compound characterized by the presence of trimethylsilyl groups attached to a pyrimidine ring. This compound is notable for its unique structural features, which include both silyloxy and silylsulfanyl functionalities. These groups confer distinct chemical properties, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine typically involves multiple steps. One common method starts with the preparation of 4,6-dihydroxy-2-methylthiopyrimidine. This intermediate is then subjected to chlorination using phosphorus oxychloride (POCl3) under nitrogen atmosphere to yield 4,6-dichloro-2-methylthiopyrimidine. The chlorinated product is subsequently treated with sodium methoxide in methanol to form 4,6-dimethoxy-2-methylthiopyrimidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the silylsulfanyl group to a thiol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), acetic acid (CH3COOH)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trimethylsilyl chloride (TMSCl), organolithium reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various silyl-substituted pyrimidines
Scientific Research Applications
4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine involves its interaction with specific molecular targets. The trimethylsilyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Methanesulfonyl-4,6-dimethoxypyrimidine: Similar in structure but lacks the trimethylsilyl groups, making it less lipophilic and potentially less reactive in certain chemical environments.
4,6-Dimethoxy-2-methylthiopyrimidine:
Uniqueness
4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine stands out due to its dual silyloxy and silylsulfanyl functionalities. These groups confer unique chemical properties, such as increased stability and reactivity, making the compound valuable in various synthetic and industrial applications.
Properties
CAS No. |
32865-97-7 |
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Molecular Formula |
C11H22N2OSSi2 |
Molecular Weight |
286.54 g/mol |
IUPAC Name |
trimethyl-(4-methyl-6-trimethylsilyloxypyrimidin-2-yl)sulfanylsilane |
InChI |
InChI=1S/C11H22N2OSSi2/c1-9-8-10(14-16(2,3)4)13-11(12-9)15-17(5,6)7/h8H,1-7H3 |
InChI Key |
MJATVCUNXJRUGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)S[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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